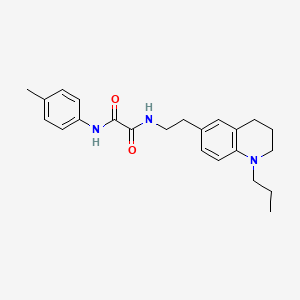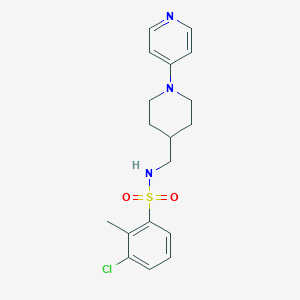![molecular formula C14H15F2NO B2411061 2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide CAS No. 2580232-91-1](/img/structure/B2411061.png)
2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a spirocyclic compound, which means it has two rings that share a single atom. The “2,2-Difluoro” indicates that there are two fluorine atoms attached to the second carbon in the ring. The “N-phenyl” indicates that a phenyl group (a ring of 6 carbons, like in benzene) is attached to a nitrogen atom in the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a phenylamine with a precursor to the spirocyclic ring. The precursor would need to have the necessary functional groups for the formation of the amide (carboxamide) group and the spirocyclic ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spirocyclic ring, the amide group, and the phenyl group. The presence of the two fluorine atoms could have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the amide group and the fluorine atoms. The amide group could participate in reactions like hydrolysis, especially under acidic or basic conditions. The fluorine atoms could potentially be replaced by other groups in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the fluorine atoms could increase the compound’s stability and affect its interactions with other molecules. The amide group could form hydrogen bonds with other molecules, which could affect properties like solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
- Synthesis Techniques and Structural Analysis : Research has explored various synthesis methods and structural properties of compounds related to 2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide. For instance, Kozhushkov et al. (2003) studied the methanolysis and acetolysis processes in similar compounds, revealing insights into their structural stability under solvolysis conditions (Kozhushkov et al., 2003).
Applications in Material Science
Electroluminescent Properties : Wu et al. (2015) developed hyperbranched copolymers incorporating a structure similar to this compound for white light-emitting applications. Their research indicated that these materials could enhance thermal and spectral stabilities, making them promising for electroluminescent devices (Wu et al., 2015).
Aromatic Polyamides and Polyimides : Wu and Shu (2003) synthesized aromatic polyamides derived from compounds structurally related to this compound. They discovered that these materials possess high glass-transition temperatures and good thermal stability, making them useful in high-performance material applications (Wu & Shu, 2003).
Amino Acid Synthesis for Drug Design : Radchenko et al. (2010) synthesized amino acids derived from 2-azaspiro[3.3]heptane for use in chemistry, biochemistry, and drug design. Their research adds to the family of sterically constrained amino acids, demonstrating potential applications in medicinal chemistry (Radchenko et al., 2010).
Wirkmechanismus
Mode of Action
The mode of action of 2,2-Difluoro-N-phenylspiro[3Similar compounds have been used in the synthesis of hole-transporting materials for efficient planar perovskite solar cells
Result of Action
The molecular and cellular effects of 2,2-Difluoro-N-phenylspiro[3Similar compounds have shown fungicidal activity, suggesting that this compound may also have potential applications in this area .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,2-Difluoro-N-phenylspiro[3Factors such as temperature, pH, and the presence of other substances could potentially affect its action .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-difluoro-N-phenylspiro[3.3]heptane-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c15-14(16)8-13(9-14)6-10(7-13)12(18)17-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTAOPFGPTWKOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)
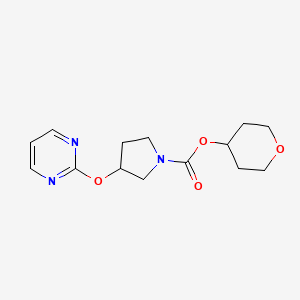
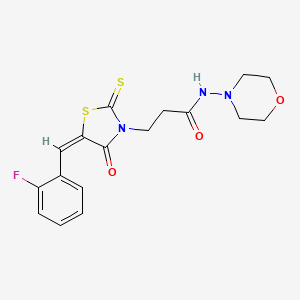
![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)
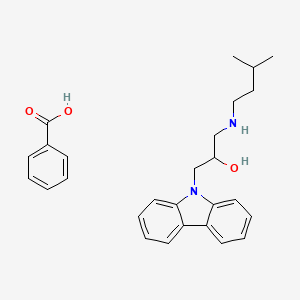
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2410987.png)
![2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2410989.png)
![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410990.png)
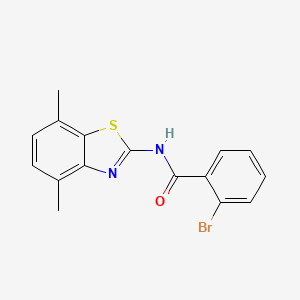
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410993.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide](/img/structure/B2410994.png)
